Desethyl Sildenafil-d3

説明

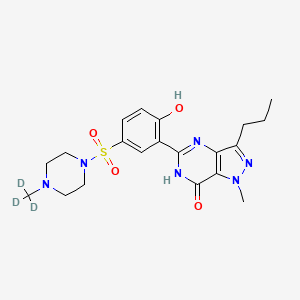

Structure

3D Structure

特性

IUPAC Name |

5-[2-hydroxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28)/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNJUPYNXDNXBO-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C3=NC4=C(C(=O)N3)N(N=C4CCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747482 |

Source

|

| Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-75-5 |

Source

|

| Record name | (5E)-1-Methyl-5-{3-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]-6-oxocyclohexa-2,4-dien-1-ylidene}-3-propyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desethyl Sildenafil-d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Desethyl Sildenafil-d3, a deuterated analog of a primary metabolite of Sildenafil. This document is intended for researchers, scientists, and drug development professionals, offering key data, relevant biological pathways, and experimental methodologies.

Core Compound Data

Desethyl Sildenafil-d3 is a labeled metabolite of Sildenafil, an orally active and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[1] Due to its isotopic labeling, it serves as an excellent internal standard for the quantitative analysis of Sildenafil and its metabolites in various biological matrices.[2]

| Property | Value | Reference |

| CAS Number | 1346603-75-5 | [1] |

| Molecular Formula | C₂₀H₂₃D₃N₆O₄S | |

| Molecular Weight | 449.52 | |

| Primary Application | Internal standard in bioanalytical assays (e.g., LC-MS/MS) | [2] |

Biological Significance and Signaling Pathway

Desethyl Sildenafil-d3 is the deuterated form of O-desethyl sildenafil, one of the primary metabolites of Sildenafil. The parent compound, Sildenafil, exerts its pharmacological effects by inhibiting PDE5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[3][4]

The physiological mechanism of action involves the nitric oxide (NO)/cGMP pathway. During sexual stimulation, nitric oxide is released, which in turn activates the enzyme guanylate cyclase.[3][5] This leads to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation.[3][5] By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby enhancing the vasodilatory effect.[3][4][5]

Experimental Protocols: Pharmacokinetic Analysis

Desethyl Sildenafil-d3 is primarily utilized as an internal standard in pharmacokinetic studies of Sildenafil. Below is a generalized experimental protocol for the quantification of Sildenafil and its metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of Sildenafil and its major metabolite, N-desmethylsildenafil, in human plasma samples.

Materials:

-

Human plasma samples

-

Sildenafil analytical standard

-

N-desmethylsildenafil analytical standard

-

Desethyl Sildenafil-d3 (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Standard Solutions:

-

Prepare stock solutions of Sildenafil, N-desmethylsildenafil, and Desethyl Sildenafil-d3 in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of the analytes.

-

Prepare a working solution of the internal standard (Desethyl Sildenafil-d3).

-

-

Sample Preparation:

-

To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the Desethyl Sildenafil-d3 internal standard working solution.

-

Protein Precipitation Method: Add 300 µL of cold acetonitrile, vortex thoroughly to precipitate proteins, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Solid-Phase Extraction (SPE) Method: Condition an SPE cartridge with methanol and water. Load the plasma sample, wash with a low-organic solvent, and elute the analytes with a high-organic solvent.

-

Transfer the supernatant (from protein precipitation) or the evaporated and reconstituted eluate (from SPE) to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analytes from endogenous matrix components.

-

Flow Rate: A typical flow rate for the column dimensions.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Sildenafil, N-desmethylsildenafil, and Desethyl Sildenafil-d3.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentrations of Sildenafil and N-desmethylsildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates a typical workflow for a pharmacokinetic study sample analysis.

References

In Vitro Mechanism of Action of Desethyl Sildenafil-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of Desethyl Sildenafil-d3. Given that Desethyl Sildenafil-d3 is a deuterated stable isotope-labeled version of Desethyl Sildenafil (N-desmethylsildenafil), its primary application is as an internal standard for the accurate quantification of the major active metabolite of Sildenafil in bioanalytical studies.[1][2][3][4] The biological mechanism of action is therefore identical to that of its non-deuterated counterpart, N-desmethylsildenafil. This document will focus on the well-established in vitro activity of Sildenafil and its primary active metabolite.

Core Mechanism of Action: Inhibition of Phosphodiesterase Type 5 (PDE5)

The primary mechanism of action of Sildenafil and its active metabolites is the potent and selective inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[5][6][7] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, responsible for the degradation of cGMP.[7][8][9]

The signaling cascade begins with the release of nitric oxide, which activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[10][11] Elevated intracellular levels of cGMP lead to the activation of cGMP-dependent protein kinases (PKG), which phosphorylate various downstream targets, resulting in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[8]

By inhibiting PDE5, Desethyl Sildenafil prevents the hydrolysis of cGMP to the inactive 5'-GMP.[11] This leads to an accumulation of cGMP in tissues where PDE5 is expressed, such as the corpus cavernosum and the pulmonary vasculature, thereby enhancing and prolonging the downstream effects of the NO/cGMP pathway.[5][8][12]

Quantitative Data: In Vitro PDE5 Inhibition

The major active metabolite of Sildenafil, N-desmethylsildenafil, demonstrates significant in vitro inhibitory activity against PDE5. The following table summarizes the comparative potency.

| Compound | Target | IC50 | Notes | Source(s) |

| Sildenafil | PDE5 | 3.0 - 3.6 nM | Potent and selective inhibitor. | [6] |

| N-desmethylsildenafil (UK-103,320) | PDE5 | ~6.0 - 7.2 nM | Exhibits approximately 50% of the in vitro activity of Sildenafil. | [5] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway and Inhibitory Action

The following diagram illustrates the cGMP signaling pathway and the point of inhibition by Sildenafil and its metabolites.

Caption: The cGMP signaling pathway and the inhibitory action of Desethyl Sildenafil on PDE5.

Experimental Protocols

The determination of a compound's in vitro inhibitory activity on PDE5 is typically achieved through enzymatic assays. Below is a representative protocol for a fluorescence polarization-based PDE5 inhibition assay.

Objective

To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Desethyl Sildenafil) against recombinant human PDE5.

Materials

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

PDE Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

Test compound (Desethyl Sildenafil) dissolved in DMSO

-

Sildenafil (as a positive control)

-

384-well, low-volume, black microplates

-

A microplate reader capable of measuring fluorescence polarization

Methodology

-

Compound Preparation:

-

Prepare a stock solution of the test compound and Sildenafil in 100% DMSO.

-

Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

-

Further dilute these intermediate solutions in the PDE Assay Buffer to the final desired assay concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

-

Assay Setup:

-

Add the diluted test compound or control solutions to the wells of the 384-well plate.

-

Include wells for "no inhibition" (containing only assay buffer and DMSO) and "maximum inhibition" (containing a high concentration of Sildenafil).

-

Add the fluorescently labeled cGMP substrate to all wells.

-

Initiate the enzymatic reaction by adding the diluted recombinant PDE5 enzyme to all wells.

-

-

Incubation:

-

Incubate the microplate at room temperature (or 37°C, depending on the specific protocol) for a predetermined period (e.g., 60 minutes) in the dark to allow the enzymatic reaction to proceed.

-

-

Signal Detection:

-

Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FAM).

-

-

Data Analysis:

-

The degree of fluorescence polarization is inversely proportional to the amount of substrate hydrolyzed. High polarization indicates low PDE5 activity (inhibition), while low polarization indicates high PDE5 activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve (four-parameter logistic equation) to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the in vitro PDE5 inhibition assay.

Caption: Workflow for a fluorescence polarization-based in vitro PDE5 inhibition assay.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. benchchem.com [benchchem.com]

- 5. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel functions of cGMP-specific phosphodiesterase 5 and its inhibitors in carcinoma cells and pulmonary/cardiovascular vessels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Sildenafil and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and metabolic pathways of sildenafil and its principal analogs: tadalafil, vardenafil, and avanafil. These compounds are all potent and selective inhibitors of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, these drugs enhance the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation, which is the physiological basis for their use in treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2] Understanding their distinct pharmacokinetic and metabolic profiles is critical for drug development, optimizing therapeutic regimens, and predicting potential drug-drug interactions.

Pharmacokinetic Profiles

The pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—determine the onset, duration, and intensity of a drug's pharmacological effect. While all PDE5 inhibitors share a common mechanism of action, their PK parameters vary significantly, influencing their clinical application.

1.1. Absorption and Bioavailability

Sildenafil, vardenafil, and avanafil are all rapidly absorbed after oral administration, with time to maximum plasma concentration (Tmax) typically occurring within an hour in a fasted state.[3][4] Tadalafil is absorbed more slowly, with a Tmax of approximately 2 hours.[5][6]

The oral bioavailability of these drugs is limited by first-pass metabolism in the gut wall and liver. Sildenafil's absolute bioavailability is approximately 41%.[7] Vardenafil's is lower, at about 15%, while the bioavailability for tadalafil has not been formally determined but is not significantly affected by food.[5][8][9]

A high-fat meal can significantly impact the absorption of sildenafil, vardenafil, and avanafil, typically delaying Tmax by about an hour and reducing the maximum plasma concentration (Cmax) by 29-50%.[2][3][7][9] Tadalafil's absorption is notably unaffected by food.[5]

1.2. Distribution

All four PDE5 inhibitors are extensively distributed into tissues.[10][11][12] They are also highly bound to plasma proteins, primarily albumin, with protein binding values of approximately 96% for sildenafil, 95% for vardenafil, 94% for tadalafil, and 99% for avanafil.[2][5][10][11] This high degree of protein binding limits the amount of free, pharmacologically active drug in circulation.

1.3. Comparative Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters for sildenafil and its analogs, providing a basis for comparison of their clinical profiles.

| Parameter | Sildenafil | Vardenafil | Tadalafil | Avanafil |

| Tmax (median, h) | 0.8–1.0[5][6] | 0.9–1.0[5][6] | 2.0[5][6] | 0.5–0.75[3][4] |

| Cmax (ng/mL) | ~560 (100 mg dose)[5] | ~17 (20 mg dose)[5] | ~378 (20 mg dose)[5] | Varies by dose |

| AUC | Dose proportional[7] | Dose proportional[13] | Dose proportional[10] | Negligible AUC effect with food[11] |

| Bioavailability (%) | ~41[2][7] | ~15[8][9] | Not Determined[5] | Low to moderate (not determined)[11] |

| Half-life (t½, h) | 3–5[2][14] | 4–5[15][16] | 17.5[3][10] | 5–17 (variable reports)[17][18] |

| Protein Binding (%) | ~96[2][19] | ~95[9][16] | 94[10][20] | ~99[11][17] |

| Excretion | Feces (~80%), Urine (~13%)[2][21] | Feces (91-95%), Urine (2-6%)[15][16] | Feces (~61%), Urine (~36%)[10] | Feces (~62%), Urine (~21%)[11][17] |

| Effect of High-Fat Meal | Delays Tmax by ~1h, ↓Cmax by ~29%[2][7] | Delays Tmax, ↓Cmax by 18-50%[9] | No significant effect[5] | Delays Tmax by ~1.25h, ↓Cmax by ~39%[11] |

Data compiled from multiple sources for comparison purposes. Doses are provided for context where available.

Metabolism

The metabolism of sildenafil and its analogs is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. Understanding these pathways is crucial for predicting drug-drug interactions with CYP inhibitors or inducers.

2.1. Sildenafil Metabolism

Sildenafil is cleared primarily by hepatic microsomal isoenzymes, with CYP3A4 being the major route and CYP2C9 playing a minor role.[21][22] The primary metabolic pathway is N-demethylation of the piperazine ring, which produces the major circulating metabolite, N-desmethyl sildenafil (UK-103,320) .[21][23]

This metabolite is also pharmacologically active, with an in vitro potency for PDE5 that is approximately 50% of the parent drug.[21] Plasma concentrations of N-desmethyl sildenafil are about 40% of those of sildenafil, meaning the metabolite accounts for roughly 20% of the overall pharmacological effect.[2][21] The metabolite itself is further metabolized and has a terminal half-life of about 4 hours.[14][19]

2.2. Metabolism of Analogs

-

Vardenafil: Metabolism is predominantly mediated by CYP3A4 , with minor contributions from CYP3A5 and CYP2C isoforms.[13][15] The major pathway is desethylation at the piperazine moiety, forming the M1 metabolite.[15] M1 has an in vitro inhibitory potency for PDE5 that is 28% of vardenafil and accounts for about 7% of the total pharmacological activity.[15]

-

Tadalafil: Metabolism occurs mainly via CYP3A4 to a catechol metabolite.[10][20] This intermediate undergoes extensive methylation and glucuronidation. The major circulating metabolite is methylcatechol glucuronide, which is considered pharmacologically inactive.[10][24]

-

Avanafil: Avanafil is extensively metabolized, primarily by CYP3A4 and to a lesser extent by CYP2C isoforms.[8][11] It forms two major metabolites, M4 and M16.[11] M16 is inactive, but the M4 metabolite has an inhibitory potency for PDE5 that is 18% that of avanafil and contributes about 4% of the drug's overall activity.[11][17]

Experimental Protocols

Determining the pharmacokinetic parameters of these compounds involves standardized clinical and bioanalytical methodologies.

3.1. Typical Pharmacokinetic Study Design

A typical clinical study to determine the pharmacokinetics of a PDE5 inhibitor would follow a protocol similar to the one outlined below.

-

Study Design: An open-label, single-dose, randomized, two-way crossover study is often employed, particularly for bioavailability and food-effect studies.[7][25] A washout period of at least one week separates the dosing periods.[26]

-

Subjects: Healthy male volunteers, typically aged 18-45, are recruited.[7] Subjects undergo screening to ensure they have no clinically significant diseases or abnormalities that could interfere with the drug's ADME.[7]

-

Dosing: Subjects receive a single oral dose of the drug (e.g., 100 mg sildenafil) under fasting conditions (e.g., overnight fast of at least 10 hours).[7] For food-effect studies, a parallel group receives the dose after a standardized high-fat meal.[7]

-

Sample Collection: Serial blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points before dosing (pre-dose) and at various intervals after dosing (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24 hours).[7] The plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.[27][28]

-

Pharmacokinetic Analysis: Plasma concentrations of the parent drug and its major metabolite(s) are plotted against time. Non-compartmental analysis is used to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t½.[7]

3.2. Bioanalytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for quantifying sildenafil and its analogs in biological matrices like plasma due to its high sensitivity and specificity.[28][29][30]

-

Sample Preparation: Plasma samples are first thawed. A protein precipitation or liquid-liquid extraction step is performed to remove interfering proteins and isolate the drug and an internal standard (often a deuterated version of the analyte, like sildenafil-d8).[28][30]

-

Chromatographic Separation: The extracted sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is used to separate the analyte from other components in the extract based on polarity.[28][30]

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. The drug and internal standard are ionized (typically using electrospray ionization - ESI).[30] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored, providing excellent selectivity and quantitative accuracy.[30]

-

Quantification: A calibration curve is constructed by analyzing samples with known concentrations of the drug. The concentration in the unknown samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[29] The linear range for sildenafil is typically 1.0 to 1000.0 ng/mL in plasma.[28]

Conclusion

Sildenafil and its analogs, while sharing a common PDE5 inhibitory mechanism, exhibit distinct pharmacokinetic and metabolic profiles. Sildenafil, vardenafil, and avanafil are characterized by rapid absorption and shorter half-lives, making them suitable for on-demand use. Tadalafil's slower absorption and significantly longer half-life offer an extended duration of action, suitable for both on-demand and once-daily dosing regimens. Metabolism for all is dominated by the CYP3A4 enzyme, a critical consideration for predicting and managing drug-drug interactions. A thorough understanding of these differences, derived from well-defined experimental protocols, is essential for the continued development and optimal clinical use of this important class of therapeutic agents.

References

- 1. Tadalafil - Wikipedia [en.wikipedia.org]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. Avanafil for erectile dysfunction in elderly and younger adults: differential pharmacology and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uop.edu.jo [uop.edu.jo]

- 6. The first‐generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Avanafil for treatment of erectile dysfunction: review of its potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugs.com [drugs.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Avanafil | C23H26ClN7O3 | CID 9869929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ijpp.com [ijpp.com]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Avanafil for the treatment of erectile dysfunction: initial data and clinical key properties - PMC [pmc.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. go.drugbank.com [go.drugbank.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Cialis, Tadalafil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Development of a liquid chromatographic method for bioanalytical applications with sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Bioequivalence Analysis of Sildenafil in Human Plasma Using LC-MS/MS: Method Development, Validation, and Volunteer Study Results | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

- 30. THe quantitative determination of sildenafil in human plasma by high performance liquid chromatography - mass spectrometry (lc-ms/ms) | ScienceRise: Pharmaceutical Science [journals.uran.ua]

A Technical Guide to Desethyl Sildenafil-d3 Reference Standards for Researchers

For researchers, scientists, and drug development professionals, the availability of high-purity, well-characterized reference standards is paramount for accurate and reproducible analytical results. This technical guide provides an in-depth overview of commercially available Desethyl Sildenafil-d3, a critical tool for the bioanalytical quantification of sildenafil and its primary metabolite.

Desethyl Sildenafil-d3 is the deuterated analog of Desethyl Sildenafil, the major active metabolite of Sildenafil. Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods is essential for correcting variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of pharmacokinetic and metabolic studies.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer Desethyl Sildenafil-d3 as a certified reference material. The table below summarizes key quantitative data for the products available from prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis for the most current and detailed information.

| Supplier | Product Number | CAS Number | Molecular Formula | Purity | Isotopic Enrichment |

| Pharmaffiliates | PA STI 027500 | 1346603-75-5 | C₂₀H₂₃D₃N₆O₄S | Information not publicly available | Information not publicly available |

| Toronto Research Chemicals (TRC) | D289602 | 1346603-75-5 | C₂₀H₂₃D₃N₆O₄S | Information not publicly available | Information not publicly available |

| Coompo Research Chemicals | C220853 | Not Available | C₂₃H₂₈D₃N₆O₄S | ≥98% | Information not publicly available |

The Role of Desethyl Sildenafil-d3 in Sildenafil Metabolism Analysis

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major route and CYP2C9 playing a minor role.[1][2][3][4][5] The primary metabolic pathway is the N-demethylation of the piperazine ring, resulting in the formation of Desethyl Sildenafil. This metabolite is also pharmacologically active, contributing to the overall therapeutic effect.[1][2][3]

The following diagram illustrates the metabolic conversion of Sildenafil to Desethyl Sildenafil.

Experimental Protocols: Quantification of Sildenafil using Desethyl Sildenafil-d3

The use of a stable isotope-labeled internal standard like Desethyl Sildenafil-d3 is a gold standard for quantitative bioanalysis.[6][7] Below is a generalized experimental workflow for the quantification of sildenafil in a biological matrix (e.g., plasma) using LC-MS/MS.

A detailed protocol for the analysis of sildenafil and its N-desmethyl metabolite in human plasma has been established, often employing a simple protein precipitation extraction and a C18 column for chromatographic separation with gradient elution.[8][9] Quantification is typically achieved using multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both the analyte and the internal standard.[8][9]

Typical LC-MS/MS Parameters:

While specific parameters should be optimized for the instrument in use, a general starting point is provided below.

| Parameter | Typical Setting |

| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Sildenafil: e.g., m/z 475.2 -> 283.2Desethyl Sildenafil: e.g., m/z 461.2 -> 283.2Desethyl Sildenafil-d3: e.g., m/z 464.2 -> 283.2 |

Quality Control and Method Validation

The quality of the Desethyl Sildenafil-d3 reference standard is critical for the validity of analytical data. Suppliers typically provide a Certificate of Analysis detailing the identity and purity of the material, determined by methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Isotopic purity is confirmed by MS.

When developing and validating a bioanalytical method using Desethyl Sildenafil-d3, it is essential to assess parameters such as linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

The logical relationship for ensuring the quality and proper use of the reference standard is depicted below.

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Changes in CYP3A4 Enzyme Expression and Biochemical Markers Under Acute Hypoxia Affect the Pharmacokinetics of Sildenafil [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Storage and Stability of Desethyl Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, stability, and analytical considerations for Desethyl Sildenafil-d3, a deuterated analog of a metabolite of Sildenafil. The information herein is intended to support researchers and scientists in the proper handling, storage, and analysis of this compound in a laboratory setting.

Introduction

Desethyl Sildenafil-d3 is the deuterated form of Desethyl Sildenafil, a metabolite of Sildenafil.[1] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil enhances the effects of nitric oxide (NO), leading to smooth muscle relaxation and vasodilation.[2][3] Deuterated compounds are frequently used in drug metabolism and pharmacokinetic (DMPK) studies as internal standards for quantitative analysis by mass spectrometry, owing to their similar chemical properties to the parent compound but distinct mass.[4] Understanding the storage and stability of Desethyl Sildenafil-d3 is critical for ensuring the accuracy and reliability of experimental results.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and purity of Desethyl Sildenafil-d3. The following conditions are recommended based on supplier datasheets and general best practices for deuterated compounds.

Table 1: Recommended Storage Conditions for Desethyl Sildenafil-d3

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) for long-term storage.[1] | To minimize degradation and maintain chemical stability. |

| -20°C (Freezer) is also an acceptable long-term storage condition. | For enhanced preservation over extended periods. | |

| Light | Protect from light. | To prevent photodegradation. Sildenafil and its metabolites can be susceptible to degradation upon exposure to UV light.[5][6] |

| Atmosphere | Store in a dry, well-ventilated place. | To prevent hydrolysis and other atmospheric degradation. |

| Keep container tightly closed. | To minimize exposure to moisture and air. | |

| Form | Store as a solid (lyophilized powder). | Solid forms are generally more stable than solutions. |

Stability Profile

The chemical stability of Desethyl Sildenafil-d3 is expected to be similar to that of Desethyl Sildenafil and the parent compound, Sildenafil. Forced degradation studies on Sildenafil provide valuable insights into the potential degradation pathways of its deuterated metabolites.

Forced Degradation Studies (Adapted from Sildenafil)

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following table summarizes the expected stability of Desethyl Sildenafil-d3 under various stress conditions, based on studies conducted on Sildenafil.

Table 2: Summary of Forced Degradation Studies on Sildenafil

| Stress Condition | Temperature | Time | Observations for Sildenafil | Expected Outcome for Desethyl Sildenafil-d3 |

| Acid Hydrolysis | 80°C | 5 hours | Stable in 5 N HCl.[5] | Expected to be stable. |

| Base Hydrolysis | 80°C | 5 hours | Significant degradation in 5 N NaOH.[5] | Expected to be susceptible to degradation. |

| Oxidation | 80°C | 3 hours | Significant degradation in 5% H₂O₂.[5] | Expected to be susceptible to degradation. |

| Thermal Degradation | 105°C | 24 hours | Stable.[5] | Expected to be stable. |

| Photolytic Degradation | 254 nm UV light | 24 hours | Stable.[5] | Expected to be stable under these specific conditions, though photodegradation of the piperazine ring has been observed under simulated sunlight.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the stability testing of Desethyl Sildenafil-d3, adapted from established protocols for Sildenafil.

Stability-Indicating HPLC Method

This method is designed to separate Desethyl Sildenafil-d3 from its potential degradation products.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). A common mobile phase for sildenafil and its impurities is a mixture of phosphate buffer and acetonitrile.[8][9]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV detection at a wavelength of 230 nm.[5]

-

Injection Volume: 20 µL.[5]

-

-

Sample Preparation:

-

Prepare a stock solution of Desethyl Sildenafil-d3 in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

-

Dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the detector.

-

Forced Degradation Protocol

-

Acid Degradation: Dissolve Desethyl Sildenafil-d3 in 5 N HCl and heat at 80°C for 5 hours.[5] After cooling, neutralize the solution and dilute with the mobile phase for HPLC analysis.

-

Base Degradation: Dissolve Desethyl Sildenafil-d3 in 5 N NaOH and heat at 80°C for 5 hours.[5] After cooling, neutralize the solution and dilute with the mobile phase for HPLC analysis.

-

Oxidative Degradation: Dissolve Desethyl Sildenafil-d3 in 5% H₂O₂ and heat at 80°C for 3 hours.[5] After cooling, dilute the solution with the mobile phase for HPLC analysis.

-

Thermal Degradation: Expose the solid Desethyl Sildenafil-d3 to a temperature of 105°C for 24 hours.[5] Then, dissolve the sample in the mobile phase for HPLC analysis.

-

Photolytic Degradation: Expose a solution of Desethyl Sildenafil-d3 to UV light at 254 nm for 24 hours.[5] Analyze the sample by HPLC.

Metabolic Pathway and Logical Relationships

The primary metabolic pathway for Sildenafil involves N-demethylation, which is relevant to Desethyl Sildenafil-d3. The following diagrams illustrate the metabolic pathway and a typical experimental workflow for stability testing.

Caption: Metabolic pathway of Sildenafil.

Caption: Experimental workflow for stability testing.

Conclusion

The stability and proper storage of Desethyl Sildenafil-d3 are paramount for its effective use in research and development. This guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing its stability based on data from its parent compound, Sildenafil. While Desethyl Sildenafil-d3 is expected to have a similar stability profile, it is recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the highest quality of data. The provided experimental protocols and diagrams serve as a valuable resource for designing and executing such studies.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. asianpubs.org [asianpubs.org]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sphinxsai.com [sphinxsai.com]

- 9. scispace.com [scispace.com]

In-Depth Technical Guide to the Safety and Handling of Desethyl Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Desethyl Sildenafil-d3, a deuterated metabolite of Sildenafil. The information is intended to support laboratory research, drug development, and analytical applications by providing key safety data, handling protocols, and relevant biochemical context.

Chemical and Physical Properties

Desethyl Sildenafil-d3 is a stable isotope-labeled analog of Desethyl Sildenafil, which is a metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil.[1] As a deuterated compound, it is primarily used as an internal standard for the quantification of Desethyl Sildenafil in various analytical methods.[2][3]

Table 1: Physical and Chemical Properties of Desethyl Sildenafil-d3 and related compounds

| Property | Desethyl Sildenafil-d3 | O-Desethyl Sildenafil | O-Desethyl O-Propyl Sildenafil-d3 |

| Molecular Formula | C₂₀H₂₃D₃N₆O₄S[4] | C₂₀H₂₆N₆O₄S[5][6] | C₂₃H₂₉D₃N₆O₄S[7] |

| Molecular Weight | 449.52 g/mol [4] | 446.52 g/mol [6] | 491.62 g/mol [7] |

| Appearance | White to off-white solid[8] | No Data Available | Powder[9] |

| Melting Point | No Data Available | >267°C (decomposes)[6] | No Data Available |

| Boiling Point | No Data Available | No Data Available | No Data Available |

| Solubility | No Data Available | No Data Available | Soluble in Chloroform, Dichloromethane, DMSO[9] |

| Storage Temperature | -20°C[8] or 2-8°C[1] | 2-8°C[1] | 2-8°C, protected from air and light[9] |

| Stability | Stable for ≥ 4 years when stored at -20°C[10] | No Data Available | No Data Available |

Hazard Identification and Toxicology

The toxicological properties of Desethyl Sildenafil-d3 have not been thoroughly investigated.[8] However, based on the data available for similar compounds and Safety Data Sheets (SDS), it should be handled as a hazardous substance.

GHS Hazard Statements: [5][8][11]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Potential Health Effects: [8]

-

Inhalation: May be harmful and cause respiratory tract irritation.

-

Skin: May be harmful if absorbed through the skin and causes skin irritation.

-

Eyes: Causes serious eye irritation.

-

Ingestion: Harmful if swallowed.

Table 2: Toxicological Data Summary

| Metric | Value | Source |

| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | [8][11] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [8][11] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [8][11] |

| Specific target organ toxicity (single exposure) | Category 3 (May cause respiratory irritation) | [8][11] |

| Ecotoxicity | No data available. An environmental hazard cannot be excluded in the event of unprofessional handling or disposal.[8] | [8] |

Note: Detailed toxicological studies with specific LD50 or LC50 values for Desethyl Sildenafil-d3 are not publicly available. The hazard classification is based on available SDS for the compound and its analogs.

Safety and Handling Guidelines

Proper handling and the use of personal protective equipment are essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[12]

-

Skin Protection: Wear protective gloves (inspected prior to use) and a lab coat. Handle with appropriate gloves and dispose of contaminated gloves after use.[12]

-

Respiratory Protection: In case of insufficient ventilation or when dust is formed, wear a suitable respiratory mask.[8]

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. Avoid contact with skin and eyes.[8]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][12] Recommended long-term storage is at -20°C or 2-8°C, protected from light.[2][8][9][13]

-

Disposal: Dispose of the substance and its container in accordance with all applicable federal, state, and local regulations. Do not let the product enter drains.[12]

First Aid Measures

-

General Advice: If exposed or concerned, get medical advice/attention. Show the Safety Data Sheet to the doctor in attendance.[8]

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

-

If on Skin: Wash with plenty of soap and water.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Experimental Protocols

Quantification of Sildenafil using Desethyl Sildenafil-d3 as an Internal Standard by LC-MS/MS

This protocol outlines a common method for the analysis of Sildenafil in biological matrices, employing Desethyl Sildenafil-d3 for accurate quantification.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of Desethyl Sildenafil-d3 internal standard solution.

-

Add a protein precipitating agent (e.g., acetonitrile).

-

Vortex the mixture to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

Chromatographic Separation:

-

Perform separation using a suitable liquid chromatography (LC) column (e.g., C18).

-

Use a mobile phase gradient appropriate for the separation of Sildenafil and Desethyl Sildenafil-d3.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer (MS/MS) with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Monitor for specific precursor-to-product ion transitions for both Sildenafil and Desethyl Sildenafil-d3 to ensure specificity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of Sildenafil in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

Safe Handling Workflow

Caption: A logical workflow for the safe handling of Desethyl Sildenafil-d3.

Emergency Exposure Response

Caption: Decision-making flowchart for emergency procedures in case of exposure.

Putative Signaling Pathway

Desethyl Sildenafil is a metabolite of Sildenafil, a known PDE5 inhibitor.[6] It is expected to have a similar mechanism of action. The following diagram illustrates the signaling pathway of Sildenafil, which is presumed to be relevant for its desethyl metabolite.

Caption: The inhibitory effect on PDE5 leads to increased cGMP and smooth muscle relaxation.

References

- 1. clearsynth.com [clearsynth.com]

- 2. clearsynth.com [clearsynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. o-Desethyl sildenafil | C20H26N6O4S | CID 135565516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Desethyl Sildenafil CAS#: 139755-91-2 [m.chemicalbook.com]

- 7. O-Desethyl O-Propyl Sildenafil-d3 | LGC Standards [lgcstandards.com]

- 8. esschemco.com [esschemco.com]

- 9. O-Desethyl O-Propyl Sildenafil-d3 | N/A - Coompo [coompo.com]

- 10. caymanchem.com [caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. targetmol.com [targetmol.com]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Quantitative Analysis of Sildenafil in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

Sildenafil is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), primarily used for treating erectile dysfunction and pulmonary arterial hypertension.[1] Accurate and reliable quantification of sildenafil in biological matrices like plasma is crucial for pharmacokinetic (PK), bioequivalence, and therapeutic drug monitoring studies.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative mass spectrometry.[4] A SIL-IS is chemically almost identical to the analyte, ensuring it co-elutes chromatographically and has similar ionization efficiency.[2] This allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of quantification.[2][4]

While the topic specifies Desethyl Sildenafil-d3, the predominant and validated internal standard cited in scientific literature is a deuterated analog of the parent drug, such as Sildenafil-d3 or Sildenafil-d8 .[1][2] This document provides a comprehensive protocol for the quantification of sildenafil in human plasma using Sildenafil-d3 as the internal standard.

Experimental Protocols

This section details the materials, reagent preparation, and procedures for sample processing and analysis.

Materials and Reagents

-

Sildenafil reference standard

-

Sildenafil-d3 internal standard

-

Human plasma with K2EDTA as anticoagulant

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate or acetate (LC-MS grade)

-

Water (LC-MS grade or Type I)

-

Microcentrifuge tubes (1.5 mL)

-

Analytical balance, volumetric flasks, pipettes

-

Vortex mixer

-

Centrifuge

-

Sample evaporator (Nitrogen)

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Preparation of Stock and Working Solutions

-

Sildenafil Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of sildenafil reference standard in methanol to obtain a final concentration of 1 mg/mL.[2]

-

Sildenafil-d3 Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Sildenafil-d3 in methanol.[2]

-

Sildenafil Working Standards: Perform serial dilutions of the sildenafil stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.[2] Concentrations should span the desired linear range (e.g., 1.0 to 1000.0 ng/mL).[1]

-

Sildenafil-d3 Internal Standard (IS) Working Solution (50 ng/mL): Dilute the Sildenafil-d3 stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution also serves as the protein precipitation agent.[2][5]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for sample cleanup in bioanalysis.[2][3]

-

Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[2]

-

Add 300 µL of the Sildenafil-d3 internal standard working solution (50 ng/mL in acetonitrile).[2]

-

Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.[2][5]

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.[2]

-

Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.[2]

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.[2]

Caption: Experimental workflow for sildenafil bioanalysis.

Alternative Sample Preparation Methods

-

Liquid-Liquid Extraction (LLE): This method involves extracting the analyte and IS from the aqueous sample into an immiscible organic solvent. After extraction, the organic layer is evaporated and the residue is reconstituted for injection.[4] This can provide a cleaner sample extract than protein precipitation.

-

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a cartridge that retains the analyte and IS, while impurities are washed away. The retained compounds are then eluted with a small volume of solvent.[2]

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection of sildenafil and its internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Typical Value |

| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)[6] |

| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Formate[6][7] |

| Mobile Phase B | Acetonitrile or Methanol[7] |

| Flow Rate | 0.3 - 0.6 mL/min[6] |

| Gradient | Isocratic or Gradient Elution[1][6] |

| Injection Volume | 5 - 10 µL[2] |

| Column Temperature | 30 - 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][6] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[4] |

| MRM Transition (Sildenafil) | m/z 475.3 → 100.1 or 475.4 → 283.3[6][7] |

| MRM Transition (Sildenafil-d3) | m/z 478.3 → 100.1 or 478.4 → 283.3 (Precursor mass increased by 3 Da) |

| Dwell Time | 100 - 200 ms |

| Collision Gas | Argon |

Data Analysis and Method Performance

Quantification

Quantification is based on the principle of stable isotope dilution. A calibration curve is generated by plotting the peak area ratio of the analyte (sildenafil) to the internal standard (Sildenafil-d3) against the nominal concentration of the calibrators.[4][5] The concentration of sildenafil in unknown samples is then determined by interpolating their peak area ratios from this curve.[4] The correlation coefficient (r²) of the curve should be >0.99 for acceptance.[4]

Caption: Principle of internal standard quantification.

Table 3: Typical Method Validation Performance

This table summarizes typical performance characteristics for a validated LC-MS/MS method for sildenafil in human plasma.

| Parameter | Typical Performance |

| Linear Range | 2.0 - 1000 ng/mL[7] |

| Correlation Coefficient (r²) | > 0.99[7] |

| Precision (Intra- & Inter-day) | < 6.5% (RSD)[7] |

| Accuracy | 86.5% - 114.4%[7] |

| Extraction Recovery | > 85%[8] |

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and reliable approach for the quantitative determination of sildenafil in human plasma. The use of a stable isotope-labeled internal standard, Sildenafil-d3, is critical for ensuring high accuracy and precision by correcting for procedural variability and matrix effects.[4] The simple protein precipitation method is well-suited for high-throughput analysis, making this protocol a valuable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic and other clinical studies.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Application Note: Quantitative Analysis of Sildenafil in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of sildenafil in human plasma. The protocol employs a simple protein precipitation extraction procedure and utilizes sildenafil-d8 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column followed by detection with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. The method has been validated and demonstrates excellent linearity, precision, accuracy, and recovery, making it highly suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, sildenafil enhances the nitric oxide (NO)/cGMP pathway, leading to smooth muscle relaxation and vasodilation.[2][3] This mechanism of action makes it an effective treatment for erectile dysfunction and pulmonary arterial hypertension.[1][2]

Accurate quantification of sildenafil in human plasma is essential for pharmacokinetic and bioequivalence studies.[4][5] LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and reproducibility.[5] The use of a stable isotope-labeled internal standard, such as sildenafil-d8, is critical for correcting for matrix effects and variations during sample processing and analysis, thereby ensuring the reliability of the quantitative data.[6]

This application note provides a detailed protocol for the quantitative analysis of sildenafil in human plasma using LC-MS/MS with sildenafil-d8 as the internal standard.

Sildenafil Mechanism of Action

Experimental Protocols

Materials and Reagents

-

Sildenafil citrate reference standard

-

Sildenafil-d8 internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

-

Thaw frozen human plasma samples to room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

-

Add 20 µL of the internal standard working solution (Sildenafil-d8 in 50% methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-4.0 min: 10% B

-

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

Analytical Workflow

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of sildenafil in human plasma.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 2.00 - 1,000 ng/mL[7] |

| Correlation Coefficient (r²) | > 0.99[7] |

| Weighting | 1/x² |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 2.00 | < 6.5[7] | < 6.5[7] | 86.50 - 105.67[7] |

| Low | 5.00 | < 6.5[7] | < 6.5[7] | 86.50 - 105.67[7] |

| Medium | 50.0 | < 6.5[7] | < 6.5[7] | 86.50 - 105.67[7] |

| High | 800 | < 6.5[7] | < 6.5[7] | 86.50 - 105.67[7] |

RSD: Relative Standard Deviation LLOQ: Lower Limit of Quantification

Table 3: Recovery

| Analyte | Mean Extraction Recovery (%) |

| Sildenafil | > 85% |

| Sildenafil-d8 (IS) | > 85% |

Conclusion

The LC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of sildenafil in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput analysis in a research or drug development setting. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.

References

- 1. youtube.com [youtube.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioequivalence Analysis of Sildenafil in Human Plasma Using LC-MS/MS: Method Development, Validation, and Volunteer Study Results | Development Engineering Conferences Center Articles Database [pubs.bcnf.ir]

- 5. HPLC-MS/MS Method for Quantitation of Sildenafil and Its Active Metabolite in Human Plasma | Rodionov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 6. benchchem.com [benchchem.com]

- 7. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the LC-MS/MS Analysis of Sildenafil and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and implementation of a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of sildenafil and its primary metabolites. The protocols outlined below are intended to serve as a foundational resource, adaptable to specific laboratory instrumentation and research needs.

Introduction

Sildenafil, marketed under the brand name Viagra among others, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). Its primary mechanism of action involves enhancing the effect of nitric oxide (NO) by inhibiting the degradation of cGMP in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow. The major and most prevalent active metabolite is N-desmethylsildenafil, which also exhibits significant pharmacological activity. Accurate and sensitive quantification of sildenafil and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. LC-MS/MS offers the high sensitivity and selectivity required for these analyses.

Metabolic Pathway of Sildenafil

Sildenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major route and CYP2C9 contributing to a lesser extent. The principal metabolic pathway is N-demethylation of the piperazine ring, which forms N-desmethylsildenafil (UK-103,320). This active metabolite has a potency for PDE5 that is approximately 50% that of the parent drug. Other metabolic transformations include piperazine N-demethylation, pyrazole N-demethylation, oxidation of the piperazine ring, and aliphatic hydroxylation.

Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantification of sildenafil and its metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection. A typical experimental workflow is depicted below.

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of sildenafil and its primary metabolite, N-desmethylsildenafil.

Table 1: Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) | Supelcosil LC-18 (150 mm x 4.6 mm i.d., 3 µM) |

| Mobile Phase A | 0.1% Formic Acid in Water | 50 µM Formic Acid Buffer (pH 4.50) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |

| Flow Rate | 500 µL/min | 1 mL/min |

| Injection Volume | 5 µL | 10 µL |

| Column Temperature | 40 °C | Not Specified |

| Elution Mode | Gradient | Isocratic (87:13, B:A) |

Table 2: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Ionization Mode |

| Sildenafil | 475.4 | 283.3, 100, 311 | Positive ESI/APCI |

| N-desmethylsildenafil | 461.4 | 283.2, 310.8 | Positive ESI/APCI |

| Sildenafil-d8 (IS) | 483.3 | 108.1 | Positive ESI |

Detailed Experimental Protocols

Sample Preparation

Choice of sample preparation technique depends on the biological matrix and desired sensitivity.

Protocol 1: Solid-Phase Extraction (SPE)

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 500 µL of plasma sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under

Application Note: High-Throughput Chromatographic Separation and Quantification of Sildenafil and its Metabolite Desethyl Sildenafil-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of sildenafil and its major active metabolite, N-desmethyl sildenafil (also referred to as desethyl sildenafil), using a deuterated internal standard, Desethyl Sildenafil-d3. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is suitable for high-throughput analysis in various biological matrices, providing the accuracy and precision required for pharmacokinetic studies, clinical research, and drug metabolism monitoring.

Introduction

Sildenafil, the active ingredient in Viagra®, is a potent inhibitor of phosphodiesterase type 5 (PDE5) used to treat erectile dysfunction and pulmonary arterial hypertension.[1][2] Its primary and pharmacologically active metabolite is N-desmethyl sildenafil.[1] Accurate and simultaneous quantification of both sildenafil and its metabolite is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard, such as Desethyl Sildenafil-d3, is the gold standard for quantitative mass spectrometry as it corrects for variability in sample preparation and matrix effects, thereby improving accuracy and precision.[3] This document provides a comprehensive protocol for the chromatographic separation and quantification of sildenafil and Desethyl Sildenafil-d3.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

A liquid-liquid extraction procedure is recommended for the efficient extraction of sildenafil and its metabolite from biological matrices such as plasma or urine.[4][5][6]

-

Into a 15 mL centrifuge tube, pipette 1.0 mL of the biological sample (e.g., plasma, urine).

-

Add 50 µL of the 100 ng/mL Desethyl Sildenafil-d3 internal standard working solution to each sample, calibrator, and quality control (QC) sample.

-

To alkalinize the sample, add 200 µL of 0.1 M Sodium Carbonate (Na₂CO₃).[7]

-

Add 5.0 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 60:40 v/v).[7]

-

Vortex the tube vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Transfer the reconstituted sample to an HPLC vial for injection into the LC-MS/MS system.

Chromatographic Conditions

The following HPLC/UHPLC conditions are recommended for the separation of sildenafil and desethyl sildenafil.

| Parameter | Recommended Setting |

| HPLC System | Agilent 1200 Series or equivalent[1] |

| Column | Kinetex 2.6 µm Biphenyl, 50 x 2.1 mm[1] or Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] or 10 mM Ammonium Acetate in Water[4] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] or Acetonitrile[4] |

| Gradient | Isocratic or Gradient elution can be optimized. A typical starting point is a gradient from 5% to 95% B over 5 minutes.[4][8] |

| Flow Rate | 0.5 mL/min[1] to 0.6 mL/min[4] |

| Injection Volume | 5 µL[1] |

| Column Temperature | 40 °C[1] |

Mass Spectrometry Conditions

A tandem mass spectrometer is used for the detection and quantification of the analytes.

| Parameter | Recommended Setting |

| Mass Spectrometer | SCIEX 4500 or equivalent[1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Sildenafil: m/z 475.2 → 283.4[4], N-desmethyl sildenafil: m/z 461.3 → 283.4[4], Sildenafil-d8 (as a proxy for Desethyl Sildenafil-d3): m/z 483.4 → 283.4[4] |

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of sildenafil and N-desmethyl sildenafil using LC-MS/MS.

Table 1: Chromatographic Parameters

| Compound | Retention Time (min) |

| Sildenafil | ~2.31[9] |

| N-desmethyl sildenafil | ~2.80[9] |

Note: Retention times are approximate and can vary based on the specific column and chromatographic conditions used.

Table 2: Method Validation Parameters

| Parameter | Sildenafil | N-desmethyl sildenafil |

| Linearity Range (ng/mL) | 1.0 - 1000.0[4] | 0.5 - 500.0[4] |

| Correlation Coefficient (r²) | ≥ 0.9998[4] | ≥ 0.9987[4] |

| Intra-day Precision (%RSD) | < 6.5[8] | < 6.3[8] |

| Inter-day Precision (%RSD) | < 6.5[8] | < 6.3[8] |

| Accuracy (%) | 86.50 - 105.67[8] | 96.83 - 114.40[8] |

| Limit of Detection (LOD) | ~1 ng/mL[9] | ~1 ng/mL[9] |

| Limit of Quantification (LOQ) | ~2 ng/mL[9] | ~4 ng/mL[9] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample collection to data analysis.

Caption: Experimental workflow for the quantification of sildenafil.

Logical Relationship of the Analytical Method

This diagram outlines the logical connections between the different components of the analytical method.

Caption: Logical flow of the analytical quantification method.

References

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. asianpubs.org [asianpubs.org]

- 3. benchchem.com [benchchem.com]

- 4. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. HPLC-MS for the determination of sildenafil citrate (Viagra) in biological fluids. Application to the salivary excretion of sildenafil after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 7. benchchem.com [benchchem.com]

- 8. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. faa.gov [faa.gov]

Application Notes and Protocols for the Detection of Desethyl Sildenafil-d3 by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl sildenafil is a metabolite of sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. The quantification of sildenafil and its metabolites is crucial in pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as Desethyl Sildenafil-d3, provides high accuracy and precision in bioanalytical methods by compensating for matrix effects and variability in sample processing. This document provides detailed mass spectrometry parameters and a comprehensive experimental protocol for the detection and quantification of Desethyl Sildenafil using Desethyl Sildenafil-d3 as an internal standard.

Mass Spectrometry Parameters

The successful detection of Desethyl Sildenafil-d3 by tandem mass spectrometry relies on the selection of appropriate precursor and product ions (Q1/Q3 transitions) and the optimization of collision energy. While specific experimental values for Desethyl Sildenafil-d3 are not widely published, reliable parameters can be derived from the known fragmentation patterns of sildenafil and its other metabolites, such as N-desmethyl sildenafil.

The precursor ion (Q1) in positive ion electrospray ionization (ESI+) mode will be the protonated molecule [M+H]⁺. The product ions (Q3) are generated by the fragmentation of the precursor ion in the collision cell.

Table 1: Predicted MRM Transitions and Estimated Collision Energies for Desethyl Sildenafil and Desethyl Sildenafil-d3

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Estimated Collision Energy (eV) | Notes |

| Desethyl Sildenafil | 447.2 | 283.1 | 25 - 35 | Corresponds to the core pyrazolopyrimidinone structure. |

| 99.1 | 30 - 40 | Represents the piperazine fragment. | ||

| Desethyl Sildenafil-d3 | 450.2 | 283.1 | 25 - 35 | The d3 label is on the N-ethyl group of the piperazine ring, which is lost during this fragmentation. |

| 102.1 | 30 - 40 | The d3 label is retained on this fragment. |

Note: The collision energies provided are estimates and should be optimized for the specific instrument being used.

Experimental Protocols

This section outlines a typical workflow for the analysis of Desethyl Sildenafil in a biological matrix, such as plasma, using Desethyl Sildenafil-d3 as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.

-

Spiking: To 100 µL of plasma sample, add 10 µL of Desethyl Sildenafil-d3 internal standard working solution (e.g., at a concentration of 100 ng/mL).

-

Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from other matrix components.

Table 2: Suggested Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Gradient | Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for this quantitative analysis.

Table 3: General Mass Spectrometry Settings

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |